molecular formula C21H18FN3O3S B2691016 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide CAS No. 1210406-19-1

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

Cat. No. B2691016
M. Wt: 411.45
InChI Key: DUDTULPMHGJKLY-UHFFFAOYSA-N
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Description

The compound “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has a sulfonyl group attached to a fluorophenyl group, which could potentially enhance its reactivity or biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo various reactions, such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the sulfonyl and fluorophenyl groups could potentially affect its polarity, solubility, and reactivity .

Scientific Research Applications

Enzyme Inhibition Studies

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide and its derivatives have been studied extensively for their potential as enzyme inhibitors. For instance, research has shown these compounds to be potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of adrenaline and noradrenaline (Grunewald et al., 2006). Additionally, these compounds have been evaluated for their affinity towards the alpha2-adrenoceptor, highlighting their potential in neurological and cardiovascular research (Romero et al., 2004).

Antibacterial and Antimicrobial Activity

Studies have also focused on the antibacterial and antimicrobial properties of related compounds. For example, derivatives of 3-fluoro-4-morpholinoaniline, a compound structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide, have been synthesized and found to exhibit potent antimicrobial activity, particularly against bacterial strains and fungi (Janakiramudu et al., 2017).

Cancer Research

In the field of oncology, certain sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, suggesting the potential of these compounds in cancer therapy (Cumaoğlu et al., 2015).

Neurological Studies

Additionally, the role of these compounds in neurological studies is significant. For instance, the expression of nicotinamide N-methyltransferase, an enzyme closely related to the compound , has been linked to the protection of neuroblastoma cells against the toxicity of Complex I inhibitors, shedding light on potential therapeutic applications in neurodegenerative diseases (Parsons et al., 2011).

Temperature Sensing

Interestingly, some studies have utilized derivatives of this compound in the development of temperature sensing technologies. For instance, a ratiometric fluorescent thermometer based on a twisted intramolecular charge transfer mechanism was developed, demonstrating the versatility of these compounds in diverse research fields (Cao et al., 2014).

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential biological activity given the presence of the tetrahydroquinoline ring .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-17-6-9-19(10-7-17)29(27,28)25-12-2-4-15-5-8-18(13-20(15)25)24-21(26)16-3-1-11-23-14-16/h1,3,5-11,13-14H,2,4,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDTULPMHGJKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)nicotinamide

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